molecular formula C9H14N2O3 B2979672 1-(2-Methylpropyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 923249-37-0

1-(2-Methylpropyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No. B2979672
CAS RN: 923249-37-0
M. Wt: 198.222
InChI Key: FHSXRWUPFJOQNQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .


Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The study of Biginelli-compounds reveals methodologies for the synthesis of various heterocyclic compounds, including pyrimidines and pyrazines, which share structural similarities with the compound . These synthetic routes offer insights into the generation of compounds with potential pharmacological activities (Kappe & Roschger, 1989).
  • Research on methylated pyridazine derivatives explores their tautomeric forms, intermolecular interactions, and lipophilicity, contributing to our understanding of the structural and electronic properties that influence the behavior and reactivity of such compounds (Katrusiak et al., 2011).
  • Investigations into multicomponent reactions (MCRs) demonstrate the synthesis of 6-oxo-1,4,5,6-tetrahydropyrazine derivatives, highlighting the versatility of MCR chemistry in constructing complex structures efficiently, which could be applicable to the synthesis of the compound (Dömling & Illgen, 2004).

Biological Activity and Applications

  • Nano organocatalysts with urea moiety have been developed and applied in the synthesis of various heterocyclic compounds, demonstrating the potential of these catalysts in green chemistry and their relevance to the synthesis of pyridazine derivatives with potential biological activities (Zolfigol et al., 2015).
  • Antibacterial activity studies of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid derivatives indicate the potential of pyridazine derivatives in developing new antimicrobial agents, suggesting a potential area of application for the compound of interest (Nagawade et al., 2005).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are included in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, reactivity, and safe handling procedures .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could also include the development of new synthesis methods, or the discovery of new reactions or applications .

properties

IUPAC Name

1-(2-methylpropyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6(2)5-11-8(12)4-3-7(10-11)9(13)14/h6H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSXRWUPFJOQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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